molecular formula C16H26N2O2 B6696178 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide

Cat. No.: B6696178
M. Wt: 278.39 g/mol
InChI Key: WWWNWMOJUKDYOG-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a cyclohexane carboxamide moiety

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-13-6-8-14(9-7-13)16(19)17-10(2)15-11(3)18-20-12(15)4/h10,13-14H,5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNWMOJUKDYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NC(C)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion .

  • Alkylation: : The next step involves the alkylation of the oxazole ring with an appropriate alkyl halide to introduce the 3,5-dimethyl substituents. This reaction is typically performed in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Formation of the Carboxamide: : The final step is the coupling of the alkylated oxazole with 4-ethylcyclohexane-1-carboxylic acid. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the cyclodehydration step, which allows for better control over reaction conditions and scalability . Additionally, the use of automated synthesis platforms can streamline the process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxazole ring in N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide can undergo oxidation to form oxazoles. Common oxidizing agents include manganese dioxide (MnO₂) and bromotrichloromethane .

  • Reduction: : The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced amide.

  • Substitution: : The oxazole ring can participate in electrophilic aromatic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Common Reagents and Conditions

    Oxidation: MnO₂, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

    Reduction: Pd/C, hydrogen gas

    Substitution: NBS, halogenating agents

Major Products

    Oxidation: Oxazoles

    Reduction: Reduced amides

    Substitution: Halogenated oxazoles

Scientific Research Applications

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases due to its potential bioactivity.

  • Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

  • Industrial Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity and leading to therapeutic effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-cyclohexane-1-carboxamide
  • N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methylcyclohexane-1-carboxamide

Uniqueness

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is unique due to the presence of both the oxazole ring and the ethyl-substituted cyclohexane carboxamide moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific biological interactions, which are not observed in its analogs.

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